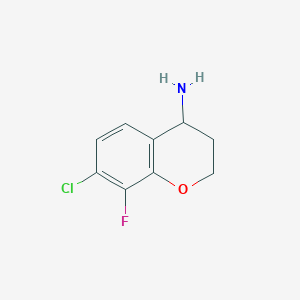
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino acid backbone with a substituted phenyl group and a bromopentyl ether side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Etherification: The protected amino acid is then reacted with 5-bromopentanol in the presence of a base such as potassium carbonate to form the ether linkage.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino acid.
Formation of hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenyl ring and the amino acid backbone can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation: Products include phenolic and quinone derivatives.
Reduction: Products include reduced forms of the phenyl ring and amino acid backbone.
Hydrolysis: Products include alcohol and phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromopentyl side chain can interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-3-(4-((5-chloropentyl)oxy)phenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-((5-iodopentyl)oxy)phenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-((5-fluoropentyl)oxy)phenyl)propanoic acid hydrochloride
Uniqueness
The uniqueness of (S)-2-Amino-3-(4-((5-bromopentyl)oxy)phenyl)propanoic acid hydrochloride lies in its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C14H21BrClNO3 |
|---|---|
Molekulargewicht |
366.68 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(5-bromopentoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20BrNO3.ClH/c15-8-2-1-3-9-19-12-6-4-11(5-7-12)10-13(16)14(17)18;/h4-7,13H,1-3,8-10,16H2,(H,17,18);1H/t13-;/m0./s1 |
InChI-Schlüssel |
PKRAASQCJMRJTE-ZOWNYOTGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCCBr.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)
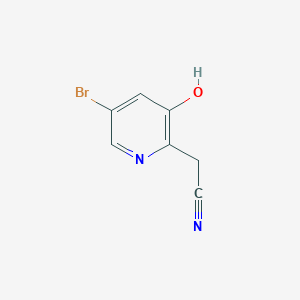


![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)
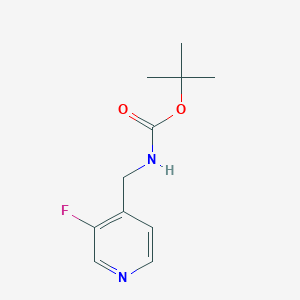

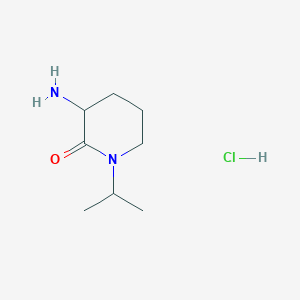

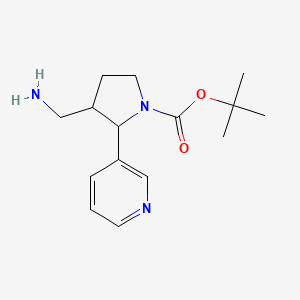
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
